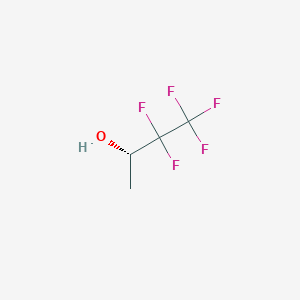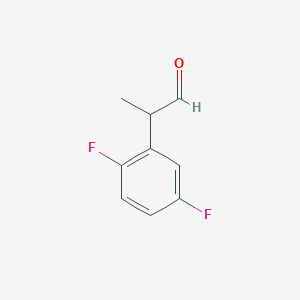
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylphenyl substituent. The (1R) configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-methylbenzaldehyde is converted to an amine using a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and then separating them.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer over the other, thus providing a high yield of the desired (1R) enantiomer.
化学反应分析
Types of Reactions: (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides.
Major Products:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylethylamine.
Substitution: Formation of N-acyl derivatives or other substituted amines.
科学研究应用
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
相似化合物的比较
(1S)-2-amino-1-(3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different spatial arrangement.
2-amino-1-phenylethanol: Lacks the methyl group on the phenyl ring.
2-amino-1-(4-methylphenyl)ethan-1-ol: The methyl group is positioned differently on the phenyl ring.
Uniqueness:
Chirality: The (1R) configuration provides specific interactions with biological targets, which can differ significantly from the (1S) enantiomer.
Substituent Position: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and biological activity.
属性
CAS 编号 |
97590-55-1 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
(1R)-2-amino-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI 键 |
RMZOTKNVCPHART-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=CC=C1)[C@H](CN)O |
规范 SMILES |
CC1=CC(=CC=C1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)




![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)


![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)

![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)

![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
